1-(3-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, the products formed, and the conditions required for the reactions .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation .Scientific Research Applications
Formation of Bis(2-oxazolidinone) Derivatives
The reactions of certain methoxy-phenyl derivatives with carbon dioxide and aliphatic α,ω-diamines have been studied, leading to the formation of bis(2-oxazolidinone) derivatives. This demonstrates the compound's role in synthesizing oxazolidinones, which are significant in pharmaceutical chemistry (Saitǒ et al., 1986).
Preparation of Fluoroionophores
Research into diamine-salicylaldehyde derivatives, closely related to the target compound, has developed fluoroionophores for metal cation detection. These studies underline the potential of such compounds in creating sensors for biological and environmental applications (Hong et al., 2012).
Catalytic Performance in Polymerization
The use of Schiff base ligands, including derivatives similar to the target compound, has been explored in the catalytic vinyl addition polymerization of norbornene. These findings could inform the development of new catalysts for polymer synthesis (Kim et al., 2022).
Superoxide Dismutase Activity
Nickel(II) complexes with ligands including methoxy-phenyl-diamine derivatives have been synthesized and shown to catalyze the dismutation of superoxide, highlighting their potential in mimicking superoxide dismutase enzymes (Patel et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(2)11(8-12)9-5-4-6-10(7-9)14-3/h4-7,11H,8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMHUNSEVFJKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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